molecular formula C10H8N2S B12813488 8-methyl-3H-thieno[3,2-e]benzimidazole

8-methyl-3H-thieno[3,2-e]benzimidazole

Katalognummer: B12813488
Molekulargewicht: 188.25 g/mol
InChI-Schlüssel: RNHAHPKORIYVJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-methyl-3H-thieno[3,2-e]benzimidazole is a heterocyclic compound that combines the structural features of both thieno and benzimidazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3H-thieno[3,2-e]benzimidazole typically involves the condensation of o-phenylenediamine with thieno[3,2-e]carboxylic acid derivatives. One common method includes the reaction of 2-aminothiophenol with 2-chloromethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

8-methyl-3H-thieno[3,2-e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-methyl-3H-thieno[3,2-e]benzimidazole involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

8-methyl-3H-thieno[3,2-e]benzimidazole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Further research into its properties and applications could lead to the development of new therapeutic agents and advanced materials.

Eigenschaften

Molekularformel

C10H8N2S

Molekulargewicht

188.25 g/mol

IUPAC-Name

8-methyl-3H-thieno[3,2-e]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-6-4-13-8-3-2-7-10(9(6)8)12-5-11-7/h2-5H,1H3,(H,11,12)

InChI-Schlüssel

RNHAHPKORIYVJE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC2=C1C3=C(C=C2)NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.